1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO4. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a methyl group, and two carboxylate groups attached to a piperidine ring.
Mechanism of Action
Target of Action
The primary targets of 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
Like other piperidine derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unavailable .
Preparation Methods
The synthesis of 1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 4-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: This compound has a similar piperidine structure but differs in the functional groups attached to the ring.
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: This compound contains an oxo group instead of a methyl group, leading to different chemical properties and reactivity.
1-(tert-butyl) 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: This compound includes a fluorine atom, which can significantly alter its chemical behavior and applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-methylpiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBAIJGHSDICOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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